

Physical and chemical properties of alpha-D-Glucopyranose, pentaacetate

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Compound of Interest

Compound Name: *alpha-D-Glucopyranose, pentaacetate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **alpha-D-Glucopyranose, pentaacetate**

Introduction

Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-Penta-O-acetyl- α -D-glucopyranose, is a fully acetylated derivative of D-glucose.[1][2] This compound serves as a crucial intermediate in carbohydrate chemistry and organic synthesis. Its acetyl groups act as protecting groups for the hydroxyls of glucose, enhancing its solubility in organic solvents and allowing for selective chemical transformations.[1][3] It is widely utilized in the synthesis of glycosides, oligosaccharides, and other bioactive molecules, making it invaluable for researchers in biochemistry, drug development, and materials science.[1][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key chemical behaviors.

Physical and Chemical Properties

Alpha-D-Glucopyranose, pentaacetate is a white crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but readily dissolves in various organic solvents, including ethanol, chloroform, and acetone.[3][4][5]

Table 1: Physical Properties of α -D-Glucopyranose, pentaacetate

Property	Value	References
Appearance	White to off-white crystalline powder	[1] [4]
Melting Point	109 - 114 °C	[1] [4] [6]
Optical Rotation [α]D ²⁰	+98° to +104° (c=1 in ethanol or chloroform)	[1] [4]
Boiling Point	472 °C at 760 mmHg	[7]
Flash Point	>150 °C	[6] [7]
Density	1.263 g/cm ³	[7]
Solubility	Sparingly soluble in water; Soluble in ethanol, chloroform, methanol, acetone	[3] [4] [5]

Table 2: Chemical Identifiers for α -D-Glucopyranose, pentaacetate

Identifier	Value	References
CAS Number	604-68-2	[1] [2] [8]
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[1] [2] [8]
Molecular Weight	390.34 g/mol	[1] [2] [8]
IUPAC Name	[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate	[9]
Synonyms	1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, Penta-O-acetyl-α-D-glucopyranoside	[1] [2]
InChI Key	LPTITAGPBXDDGR-LJIZCISZSA-N	
SMILES	CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O	

Table 3: Spectroscopic Data Summary

Spectroscopy	Key Features and Peaks	References
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 6.33 (d, 1H, H-1), 5.47 (t, 1H), 5.12 (t, 1H), 5.11 (t, 1H), 4.27 (dd, 1H), 4.10 (m, 2H), 2.19, 2.10, 2.05, 2.03, 2.02 (5 x s, 15H, 5 x CH ₃ CO)	[10][11]
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 170.6, 170.2, 169.9, 169.4, 168.9 (C=O); 89.1 (C-1); 72.8, 70.2, 69.8, 67.8 (Ring Carbons); 61.5 (C-6); 20.9, 20.7, 20.6, 20.5 (CH ₃)	[12]
IR (Infrared)	Major peaks (cm ⁻¹): ~1750 (C=O stretch of ester), ~1230 (C-O stretch of ester), ~1040 (C-O stretch of pyranose ring)	[8][13][14]
Mass Spec (MS)	Molecular Ion (M ⁺): 390.1162. Fragmentation pattern shows loss of acetyl groups.	[8][15][16]

Experimental Protocols

The synthesis of α-D-Glucopyranose, pentaacetate typically involves the acetylation of D-glucose. The choice of catalyst can influence the anomeric selectivity of the product. The α-anomer is the thermodynamically more stable product.

Protocol 1: Synthesis using Sodium Acetate

This method involves the reaction of D-glucose with acetic anhydride using sodium acetate as a basic catalyst.[17]

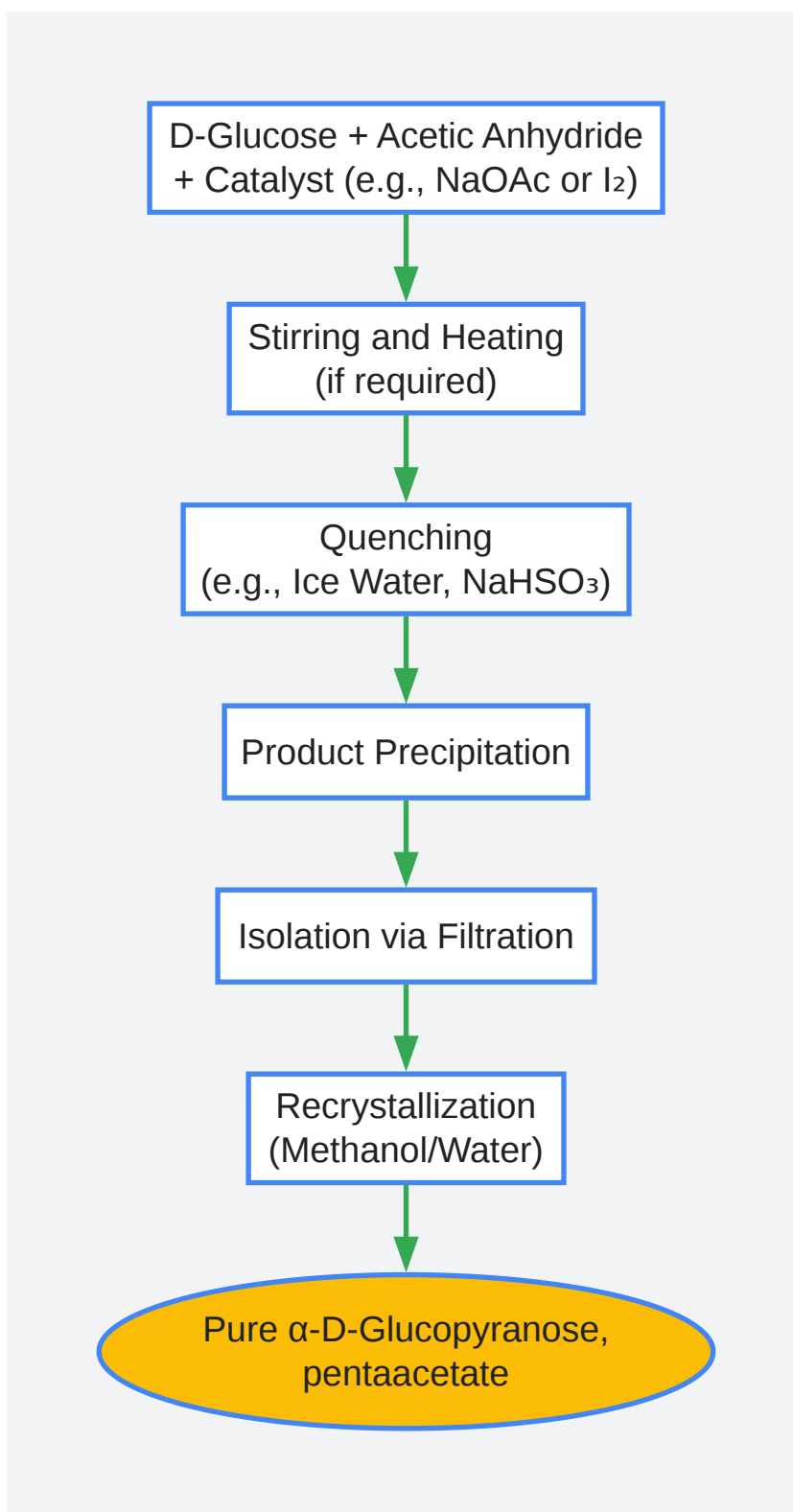
- **Reaction Setup:** Combine D-glucose (5 g) and anhydrous sodium acetate (4 g) in a 100 mL round-bottomed flask.
- **Acetylation:** Carefully add acetic anhydride (25 mL) to the flask.

- **Heating:** Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling to ensure proper mixing.
- **Precipitation:** After cooling the flask to room temperature, pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring vigorously. A solid product will precipitate.
- **Isolation:** Collect the crude product by vacuum filtration and wash it with cold water.
- **Purification:** Recrystallize the crude solid from a 1:2 mixture of methanol and water to obtain the pure α -D-Glucopyranose, pentaacetate.

Protocol 2: Synthesis using Iodine as a Lewis Acid Catalyst

This protocol provides a high yield of the α -anomer under mild conditions.[\[18\]](#)

- **Reaction Setup:** In a test tube, add D-(+)-glucose (0.200 g), acetic anhydride (1 mL), and a small magnetic stirring bar.
- **Catalysis:** Add iodine (0.05 g) to the stirred mixture. The mixture will turn dark brown.
- **Reaction:** Stir the mixture at ambient temperature for 30-45 minutes, during which the solid glucose will dissolve.
- **Work-up:** Quench the reaction by adding 10% sodium bisulfite solution dropwise until the brown color of iodine disappears.
- **Precipitation:** Pour the resulting solution onto 5 g of ice in a beaker and agitate with a stirring rod until a granular solid forms.
- **Isolation and Purification:** Isolate the product via suction filtration and recrystallize from a 1:2 methanol/water solution.



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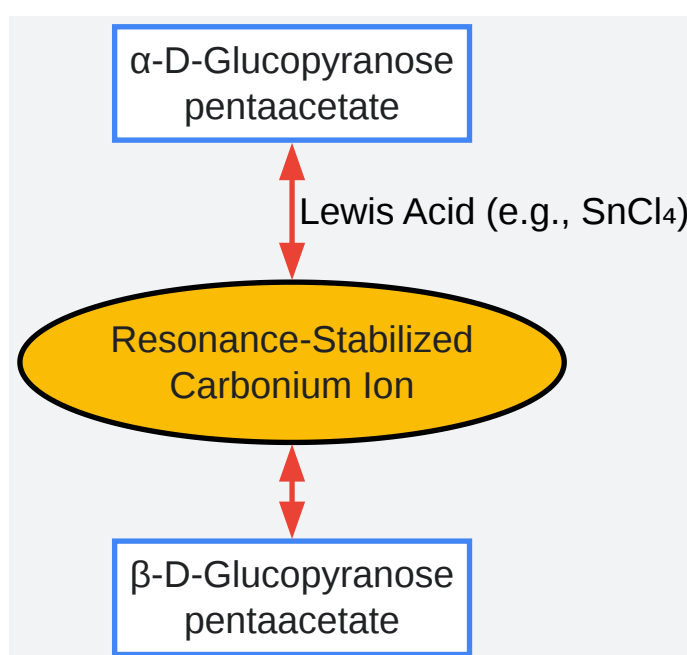
Caption: General workflow for the synthesis and purification of α-D-Glucopyranose, pentaacetate.

Chemical Reactivity and Stability

The reactivity of α -D-Glucopyranose, pentaacetate is dominated by the chemistry of its acetyl groups and the anomeric center.

Anomerization

The α -anomer can be interconverted with its β -anomer under certain catalytic conditions. The α -form is generally more stable than the β -form.[19] This anomerization often proceeds through a resonance-stabilized carbonium ion intermediate, particularly under acidic conditions.[19]

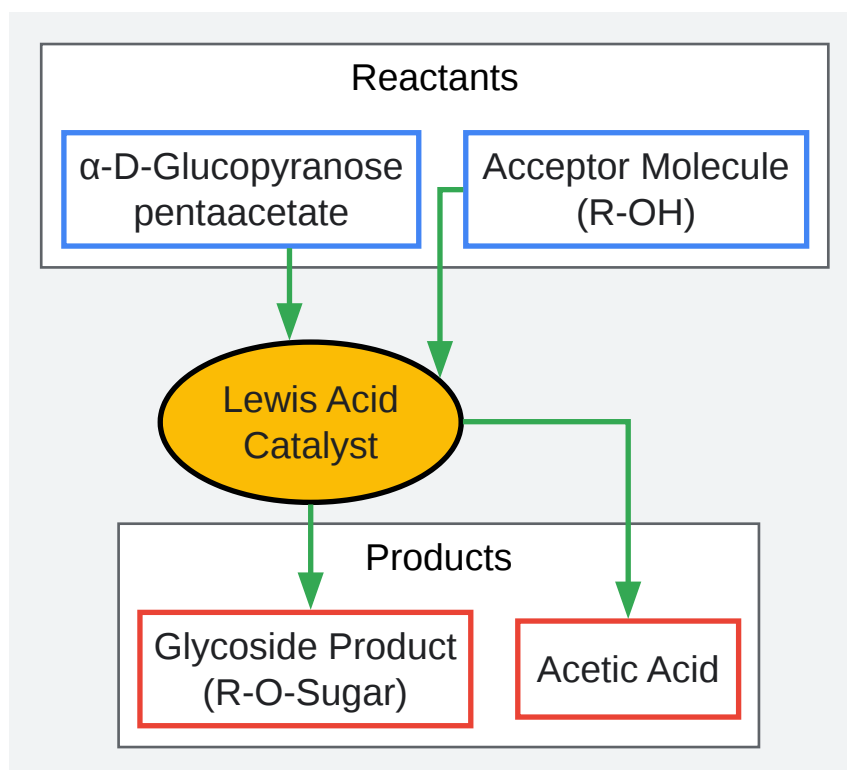


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Caption: Anomerization of glucose pentaacetate via a carbonium ion intermediate.

Glycosylation Reactions

A primary application of α -D-Glucopyranose, pentaacetate is its use as a glycosyl donor in glycosylation reactions.[3] The acetate group at the anomeric carbon (C-1) can act as a leaving group, allowing for the formation of a glycosidic bond with a nucleophilic acceptor, such as an alcohol. This reaction is typically promoted by a Lewis acid.



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Caption: Role as a glycosyl donor in a typical glycosylation reaction.

Stability

Alpha-D-Glucopyranose, pentaacetate is stable under normal storage conditions, typically at room temperature.^{[1][5]} It is less reactive towards acidic reagents compared to its β -anomer.^[19] Hydrolysis of the ester groups to yield D-glucose and acetic acid can occur under strong acidic or basic conditions.^[3]

Applications

The unique properties of α -D-Glucopyranose, pentaacetate make it a versatile compound in various scientific fields:

- **Drug Development:** It is a key building block in the synthesis of glycosylated natural products and pharmaceuticals, which can improve the bioavailability and therapeutic efficacy of drugs.^{[1][3]}

- Biochemical Research: It serves as a reagent for studying carbohydrate metabolism and enzyme activity.[1] It has also been shown to cause an immediate increase in insulin output in research settings.[2]
- Materials Science: Used in the synthesis of biomaterials, glycoside liquid crystals, and sugar-based polymers.[4]
- Food and Fragrance Industry: Employed in the development of flavoring agents and fragrances.[1]

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